1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine
Description
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine is a heterocyclic compound featuring a pyrazolidine core linked to a 1-isopropylpiperidin-4-yl group. It is documented as a pharmaceutical impurity (ID: 367-21-1508 and 367-21-1511) in drug synthesis pathways, though its specific pharmacological role remains unclear .
Properties
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)pyrazolidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4/c1-9(2)14-5-3-11(4-6-14)15-8-10(12)7-13-15/h9-11,13H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKJYEDPRWSDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CC(CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201080 | |
| Record name | 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-73-0 | |
| Record name | 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine typically involves the formation of the piperidine and pyrazolidine rings through a series of chemical reactions. The preparation methods can be categorized into synthetic routes and industrial production methods:
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Synthetic Routes
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors. For example, the cyclization of 1-isopropyl-4-piperidone with hydrazine can lead to the formation of the desired pyrazolidine ring.
Amination Reactions:
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Industrial Production Methods
Multicomponent Reactions: Industrial production often employs multicomponent reactions to streamline the synthesis process. These reactions involve the simultaneous reaction of multiple precursors to form the target compound in a single step.
Catalytic Processes: Catalysts are frequently used to enhance the efficiency and yield of the reactions. For instance, metal catalysts can facilitate the cyclization and amination steps, leading to higher production rates.
Chemical Reactions Analysis
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions:
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Oxidation Reactions
Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions.
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Reduction Reactions
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products: Reduction reactions can yield alcohols or amines, depending on the specific functional groups present in the compound.
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Substitution Reactions
Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Major Products: These reactions often result in the formation of substituted derivatives, where the original functional groups are replaced by new ones.
Scientific Research Applications
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine has a wide range of scientific research applications across various fields:
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Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Synthetic Intermediates: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
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Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.
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Medicine
Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Drug Delivery: It can be incorporated into drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
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Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine involves its interaction with specific molecular targets and pathways:
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Molecular Targets
Receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzymes: It can inhibit or activate enzymes, altering metabolic pathways and biochemical processes.
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Pathways Involved
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular communication and response.
Gene Expression: It may also impact gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine and Pyrazolidine Derivatives
Compound 17 () :
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(1-isopropylpiperidin-4-yl)piperidin-4-amine
- Structural Differences : Incorporates a piperidine-4-amine group linked to an indole-fluorophenyl system.
- Analytical Data :
- 1H NMR : δ 1.04 (d, J = 6.4 Hz, 6H, isopropyl CH3).
- HRMS : m/z 492.3133 [M+H]+.
- Functional Impact : The fluorine atom enhances metabolic stability, while the indole group enables π-stacking interactions in target proteins (e.g., p97 ATPase inhibitors) .
1-(1-Ethylpiperidin-4-yl)-1H-pyrazol-4-amine () :
- Structural Differences : Replaces the isopropyl group with ethyl, reducing steric bulk.
- Physicochemical Properties :
- Molecular Formula : C10H18N3.
- Molecular Weight : 194.26.
- Functional Impact : Lower lipophilicity compared to the isopropyl analogue may improve aqueous solubility but reduce membrane permeability .
Quinazoline and Pyrazolo-Pyrimidine Derivatives
Compound 24a () :
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine
- Structural Differences : Quinazoline core with a cyclohexyl group and alkoxy-piperidine side chain.
- Analytical Data :
- HPLC Purity : 99%.
- MS (ESI) : m/z 524 [M+H]+.
- Functional Impact: The quinazoline scaffold and methoxy group enhance binding to G9a histone methyltransferase, demonstrating nanomolar inhibitory activity .
Compound 17l () :
3-(6-Ethoxynaphthalen-2-yl)-1-((1-isopropylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Benzodiazepine and SET-Targeting Analogues
N-(1-Isopropylpiperidin-4-yl)-7-methoxy-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-amine () :
- Structural Differences : Benzodiazepine core replaces pyrazolidine, introducing a seven-membered ring.
- Functional Impact : Designed for SET7 inhibition, this compound leverages the dihydrobenzodiazepine scaffold for isoform selectivity. Molecular dynamics (MD) studies confirm stable protein-ligand interactions .
Comparative Analysis of Key Properties
Functional and Pharmacological Implications
- Target Selectivity : Pyrazolo-pyrimidine and quinazoline derivatives exhibit kinase or epigenetic enzyme inhibition, whereas the pyrazolidine core in the target compound may lack direct bioactivity, serving primarily as a synthetic intermediate .
Biological Activity
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine, a compound with the CAS number 1432053-73-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrazolidine core substituted with an isopropylpiperidine moiety. This structural configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.27 g/mol |
| CAS Number | 1432053-73-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as a kinase inhibitor, particularly affecting pathways involved in cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : It has been identified as a potential inhibitor of protein kinases, which play crucial roles in signaling pathways associated with cancer and other diseases.
- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic processes, contributing to its pharmacological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.8 |
Case Study 2: Neuroprotective Activity
In another investigation focusing on neuroprotection, the compound was tested in a model of oxidative stress-induced neuronal death. It was found to significantly reduce cell death and preserve mitochondrial function, suggesting potential applications in treating neurodegenerative conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
